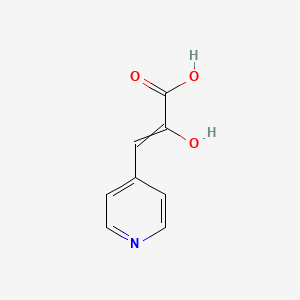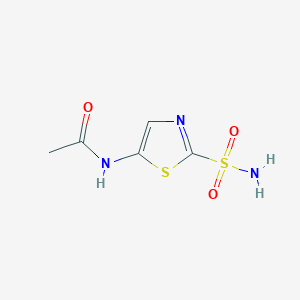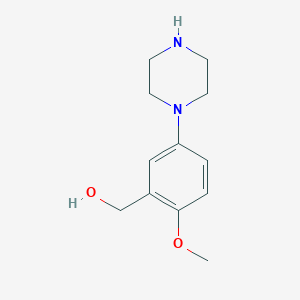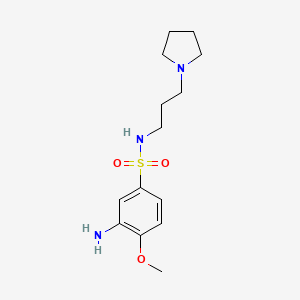
2-n-Propylisophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-n-Propylisophthalic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of isophthalic acid, where a propyl group is attached to the second carbon of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 2-n-Propylisophthalic acid can be synthesized through the nitration of isophthalic acid followed by the reduction of the nitro group to an amine and subsequent alkylation with propyl chloride. The reaction conditions typically involve the use of strong acids and bases, and the process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is often produced through a more streamlined process involving the direct alkylation of isophthalic acid with propyl chloride under controlled conditions. This method is preferred for its efficiency and scalability, allowing for large-scale production.
化学反应分析
Types of Reactions: 2-n-Propylisophthalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions typically involve the use of nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can produce alcohols or amines as products.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
科学研究应用
2-n-Propylisophthalic acid has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism by which 2-n-Propylisophthalic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are critical for microbial survival.
相似化合物的比较
2-Methylisophthalic acid
2-Ethylisophthalic acid
2-Butylisophthalic acid
2-Hexylisophthalic acid
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
2-propylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-2-4-7-8(10(12)13)5-3-6-9(7)11(14)15/h3,5-6H,2,4H2,1H3,(H,12,13)(H,14,15) |
InChI 键 |
YEQJJGTWQJNJOS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC=C1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Butyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B15357916.png)



![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)
![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)



![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)

![2-Chloro-5-[1-(3,5-dimethoxyphenyl)ethoxy]pyrimidine](/img/structure/B15357970.png)

